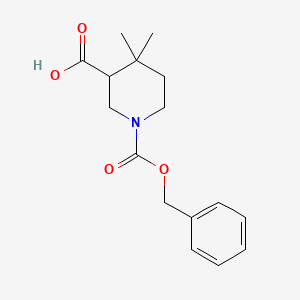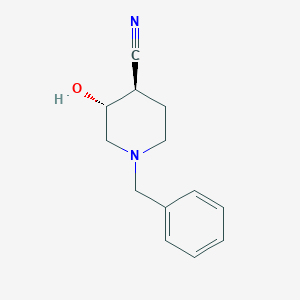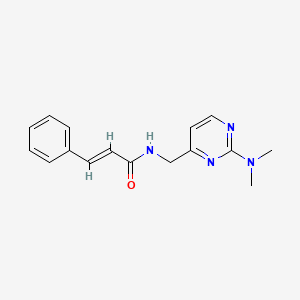
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidine derivatives are found in many biologically active compounds, including several medications .
Molecular Structure Analysis
The molecular structure of “N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide” would likely include a pyrimidine ring attached to a cinnamamide group. The exact structure would depend on the positions of these groups and any additional functional groups .Chemical Reactions Analysis
The chemical reactions involving “N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide” would depend on its exact molecular structure. Pyrimidine derivatives can participate in a variety of chemical reactions, including substitutions and ring-opening reactions .Aplicaciones Científicas De Investigación
Anticancer Activity
Pyrimidine derivatives, including N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide, have been investigated for their potential as anticancer agents. These compounds can modulate various cellular processes, making them promising candidates for cancer therapy. Researchers have explored their effects on specific cancer types, such as leukemia, breast cancer, and lung cancer .
Antimicrobial Properties
Pyrimidine-based compounds have demonstrated antimicrobial activity against bacteria, fungi, and parasites. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide may contribute to inhibiting microbial growth and could be explored further as an antimicrobial agent .
Anti-Inflammatory and Analgesic Effects
Studies suggest that pyrimidine derivatives possess anti-inflammatory and analgesic properties. These compounds may modulate inflammatory pathways and provide pain relief. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide could be investigated for its potential in managing inflammatory conditions .
Antihypertensive Activity
Certain pyrimidine-based molecules exhibit antihypertensive effects by targeting specific receptors or enzymes involved in blood pressure regulation. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide might be relevant in this context .
DNA Topoisomerase II Inhibition
Pyrimidine derivatives have been studied as inhibitors of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide could potentially interfere with this process, making it relevant for cancer treatment .
Cardiovascular Agents
Researchers have explored pyrimidine-based compounds as cardiovascular agents, including anticoagulants, antiulcer agents, and coronary heart disease therapeutics. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide may contribute to this field .
These applications highlight the versatility and potential of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide in various therapeutic contexts. Further research and clinical studies are necessary to fully understand its mechanisms of action and optimize its clinical utility . If you need more information or have additional questions, feel free to ask! 😊
Mecanismo De Acción
Propiedades
IUPAC Name |
(E)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-20(2)16-17-11-10-14(19-16)12-18-15(21)9-8-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,18,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAONRBPXPOHOCD-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

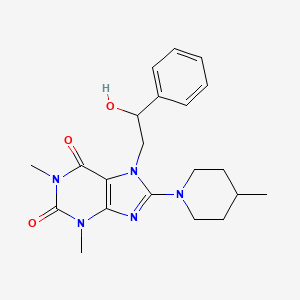
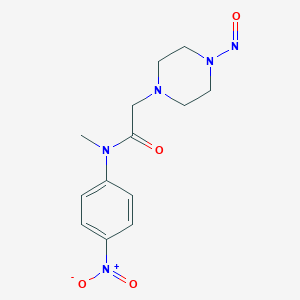
![(Z)-3-(3-methoxypropyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2650057.png)
![[(1R,3R)-3-(Bromomethyl)cyclopentyl]benzene](/img/structure/B2650058.png)
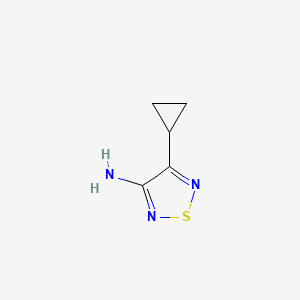
![N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide](/img/structure/B2650060.png)
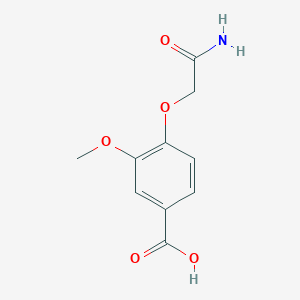
![2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2650063.png)
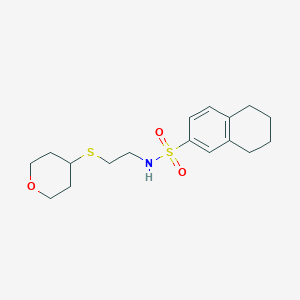
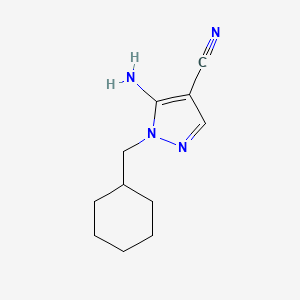
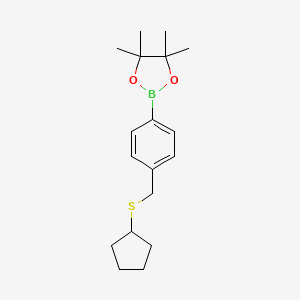
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethylbutanamide](/img/structure/B2650072.png)
